肉桂亚甲基丙二腈

描述

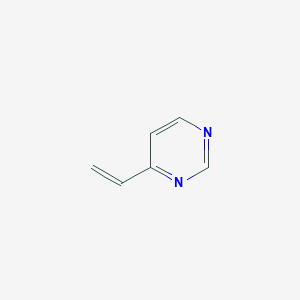

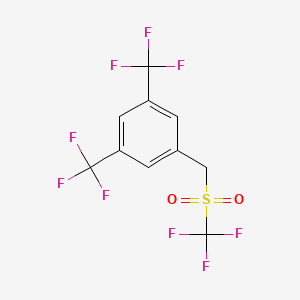

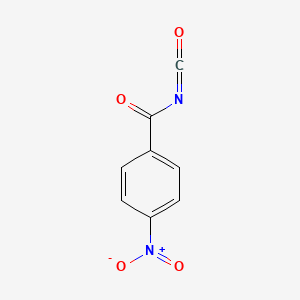

Cinnamylidenemalononitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their antifungal, antimicrobial, antioxidant, and anticancer properties . The structure of cinnamylidenemalononitrile allows for various chemical reactions and modifications, making it a versatile molecule for synthesis and application in different fields.

Synthesis Analysis

The synthesis of cinnamylidenemalononitrile and related compounds has been achieved through various methods. One such method is the Knoevenagel condensation of aromatic aldehydes with malononitrile, using DABCO as a catalyst, which provides excellent yields and short reaction times without the need for further purification . Another method involves the quick synthesis of trans-cinnamyl nitrile using benzaldehyde, acetonitrile, and potassium hydroxide, followed by hydrolysis and distillation to obtain the product .

Molecular Structure Analysis

The molecular structure of cinnamylidenemalononitrile has been determined through crystallographic studies. The compound forms catemer chains along the c-glide plane in its crystal structure . This arrangement is significant as it influences the reactivity of the molecule, particularly in photoinduced reactions such as the 2+2 dimerization process.

Chemical Reactions Analysis

Cinnamylidenemalononitrile undergoes various chemical reactions, including photoinduced 2+2 cycloaddition, which leads to the destruction of the crystal structure and the formation of photoproducts . Additionally, the reaction with sodium methoxide results in the formation of adducts, which can isomerize from the α,β to the α,δ form, as demonstrated by IR spectra and ab initio force field calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamylidenemalononitrile are influenced by its molecular structure and the nature of its substituents. The compound's reactivity, particularly in the formation of adducts and its isomerization behavior, is a result of its structural features . The stereoselective hydrocoupling of related cinnamic acid esters by electroreduction is another example of the compound's chemical behavior, which can be used in asymmetric synthesis .

科学研究应用

化学反应和异构化

肉桂亚甲基丙二腈因其化学反应和异构化过程而受到研究。Binev、Binev和Juchnovski(2000)探索了肉桂亚甲基丙二腈与甲醇钠的反应,重点关注加合物的形成和异构化。这项研究提供了对其异构体的动力学控制和稳定性的见解,这对于了解其在各种应用中的化学行为至关重要 (Binev, Binev, & Juchnovski, 2000)。

抗分枝杆菌活性

Sawicki等人。(2018)研究了肉桂醛(肉桂亚甲基丙二腈的成分)对结核分枝杆菌的抗分枝杆菌活性。研究发现,肉桂醛表现出与一线抗结核病抗生素异烟肼相当的活性,表明其在治疗结核病中的潜在用途 (Sawicki et al., 2018)。

抗癌特性

一些研究探索了与肉桂亚甲基丙二腈相关的化合物的抗癌特性。例如,Reddy等人。(2015)研究了肉桂酰磺酰胺异羟肟酸衍生物对结肠腺癌的有效性。研究结果表明,通过HDAC酶抑制和内在线粒体凋亡途径的激活,具有强大的抗癌活性 (Reddy et al., 2015)。Guzman(2014)回顾了天然肉桂酸及其衍生物的抗菌活性,强调了它们对细菌和真菌物种的显着生长抑制作用 (Guzman, 2014)。

心血管健康

宋等人。(2013)研究了肉桂酸和肉桂醛对异丙肾上腺素诱导的大鼠急性心肌缺血的保护作用。他们的研究结果表明,具有抗氧化和抗炎作用的心脏保护特性 (Song et al., 2013)。

与生物膜的相互作用

Machaidze、Ziegler和Seelig(2002)研究了肉桂霉素(一种与肉桂亚甲基丙二腈相关的化合物)与磷脂酰乙醇胺的特异性结合,提供了对其与生物膜相互作用的见解。这项研究对于了解肉桂亚甲基丙二腈衍生物在细胞环境中的生化相互作用非常重要 (Machaidze, Ziegler, & Seelig, 2002)。

安全和危害

作用机制

1,1-Dicyano-4-phenylbutadiene, also known as 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile or Cinnamylidenemalononitrile, is a chemical compound with a variety of potential applications. . Here is a general outline of what these aspects might entail:

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors, ion channels, or enzymes involved in critical biochemical pathways. The role of these targets is typically to mediate physiological processes .

Mode of Action

The mode of action involves the compound’s interaction with its targets and the resulting changes. This could involve binding to a target, inhibiting its function, or altering its activity, leading to downstream effects .

Biochemical Pathways

The compound could affect various biochemical pathways, depending on its targets. The downstream effects could involve changes in cellular signaling, gene expression, or metabolic processes .

Pharmacokinetics

Pharmacokinetics involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties determine the bioavailability of the compound, i.e., how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The result of the compound’s action at the molecular and cellular level could involve changes in cell function, cell death, or alterations in tissue or organ function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-[(E)-3-phenylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCYDLOAKZPQE-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417827 | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamylidenemalononitrile | |

CAS RN |

5439-39-4 | |

| Record name | NSC15107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)